![molecular formula C13H19NO2 B8574168 methyl 2-[3-(2-amino-2-methylpropyl)phenyl]acetate](/img/structure/B8574168.png)
methyl 2-[3-(2-amino-2-methylpropyl)phenyl]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
methyl 2-[3-(2-amino-2-methylpropyl)phenyl]acetate: is an organic compound that belongs to the class of amino acid derivatives This compound is characterized by the presence of an amino group, a phenyl ring, and a methyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-[3-(2-amino-2-methylpropyl)phenyl]acetate can be achieved through several methods. One common approach involves the reaction of amino acids with methanol in the presence of trimethylchlorosilane (TMSCl) at room temperature. This method is advantageous due to its mild reaction conditions, simple workup, and good to excellent yields .
Industrial Production Methods: Industrial production of this compound typically involves large-scale esterification processes. The use of protic acids such as gaseous hydrochloric acid, sulfuric acid, and p-toluenesulfonic acid, as well as reagents like thionyl chloride and 2,2-dimethoxypropane, are common in these processes .
Chemical Reactions Analysis
Types of Reactions: methyl 2-[3-(2-amino-2-methylpropyl)phenyl]acetate undergoes various types of chemical reactions, including:
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Common Reagents and Conditions:
Oxidation: Water radical cations within water microdroplets can facilitate oxidation under ambient conditions.
Substitution: Formaldehyde and primary or secondary amines are commonly used in Mannich reactions.
Major Products:
Oxidation: Quaternary ammonium cations.
Scientific Research Applications
Chemistry: In chemistry, methyl 2-[3-(2-amino-2-methylpropyl)phenyl]acetate is used as an intermediate in organic synthesis. It is involved in the preparation of various complex molecules and serves as a building block for the synthesis of peptides and other biologically active compounds .
Biology and Medicine: Its unique structure allows it to interact with specific biological targets, making it a candidate for drug discovery and development .
Industry: In the industrial sector, this compound is used in the production of polymers and materials with specific properties. It is also employed as a reagent in various chemical processes .
Mechanism of Action
The mechanism of action of methyl 2-[3-(2-amino-2-methylpropyl)phenyl]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound exerts its effects by binding to these targets and modulating their activity. This interaction can lead to various biochemical and physiological responses, depending on the nature of the target and the pathway involved .
Comparison with Similar Compounds
2-Amino-2-methyl-1-propanol: This compound is structurally similar, with an amino group and a methyl group attached to a propyl chain.
N-methyl-1-propanamine: Another similar compound with an amino group and a methyl group attached to a propyl chain.
Uniqueness: What sets methyl 2-[3-(2-amino-2-methylpropyl)phenyl]acetate apart from these similar compounds is the presence of the phenyl ring and the ester group. These functional groups confer unique chemical properties and reactivity, making it a valuable compound in various applications.
Properties
Molecular Formula |
C13H19NO2 |
|---|---|
Molecular Weight |
221.29 g/mol |
IUPAC Name |
methyl 2-[3-(2-amino-2-methylpropyl)phenyl]acetate |
InChI |
InChI=1S/C13H19NO2/c1-13(2,14)9-11-6-4-5-10(7-11)8-12(15)16-3/h4-7H,8-9,14H2,1-3H3 |
InChI Key |
RCYZHVKXOFXZBE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CC1=CC=CC(=C1)CC(=O)OC)N |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
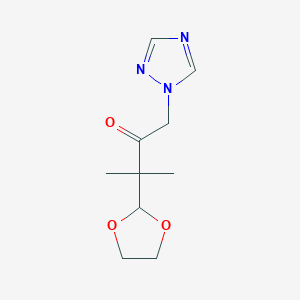
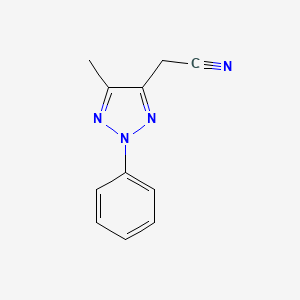
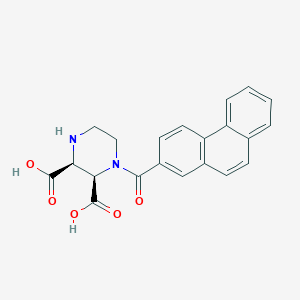
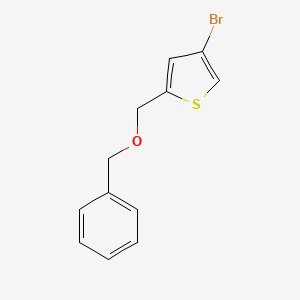
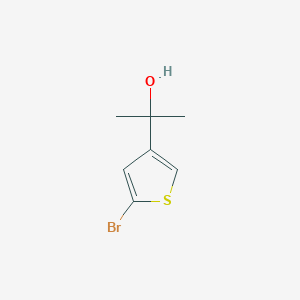
![5H-Cyclohepta[b]pyridin-5-amine, 6-(2,3-difluorophenyl)-6,7,8,9-tetrahydro-9-[[tris(1-methylethyl)silyl]oxy]-, (5S,6S,9R)-](/img/structure/B8574136.png)

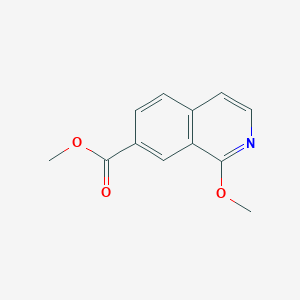
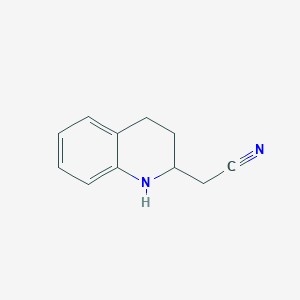
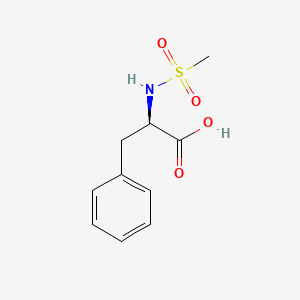
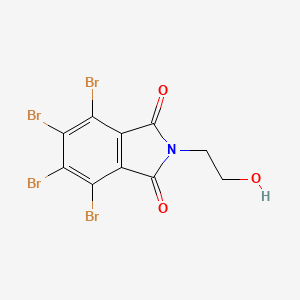
![4-Chloro-5-[(4-chlorophenyl)ethynyl]pyrimidine](/img/structure/B8574178.png)
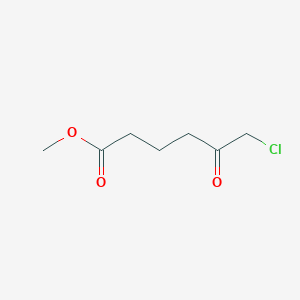
![5,6-DIBENZYL 7-(TERT-BUTYL) (6S,7S)-5-AZASPIRO[2.5]OCTANE-5,6,7-TRICARBOXYLATE](/img/structure/B8574183.png)
